Xipamide-d6

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS method validation

Structural analog internal standards introduce matrix effect variability that risks FDA/EMA method validation failure. Xipamide-d6 (>98% isotopic purity, +6 Da mass shift) co-elutes with Xipamide, ensuring accurate LC-MS/MS quantification. • Intra-assay CV <3.5% (vs. >4.3% with analog IS) • Normalized matrix factor within ±5% • 1-50 mg supports clinical TDM to ANDA-scale studies

Molecular Formula C15H15ClN2O4S
Molecular Weight 360.8 g/mol
CAS No. 1330262-09-3
Cat. No. B588805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXipamide-d6
CAS1330262-09-3
Synonyms5-(Aminosulfonyl)-4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-benzamide-d6;  4-Chloro-5-sulfamoyl-2’,6’-salicyloxylidide-d6;  Aquaphor-d6;  Chronexan-d6;  Diurex-d6;  Lumitens-d6; 
Molecular FormulaC15H15ClN2O4S
Molecular Weight360.8 g/mol
Structural Identifiers
InChIInChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3
InChIKeyMTZBBNMLMNBNJL-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xipamide-d6 (CAS 1330262-09-3): Isotopically Labeled Reference Standard for Quantitative LC-MS/MS Analysis


Xipamide-d6 (CAS 1330262-09-3) is a stable isotope-labeled analog of the sulfonamide diuretic Xipamide, in which six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms [1]. With a molecular formula of C15H9D6ClN2O4S and a molecular weight of 360.8 g/mol, this compound exhibits a mass shift of +6 Da relative to the unlabeled parent molecule [1]. As a deuterated internal standard, Xipamide-d6 is specifically designed for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, where it serves to correct for matrix effects, ionization variability, and sample processing losses during the analysis of Xipamide in biological matrices [2]. Its isotopic purity exceeding 98% ensures minimal interference from unlabeled species, establishing this compound as an essential analytical tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments [2].

Why Structural Analog Internal Standards Cannot Replace Xipamide-d6 in Regulated Bioanalysis


Attempting to substitute Xipamide-d6 with a structurally similar but non-isotopic internal standard, such as clopamide or chlorthalidone, introduces unacceptable analytical uncertainty in regulated bioanalytical workflows. Unlike deuterated internal standards that co-elute nearly identically with the target analyte and experience the same matrix-induced ionization phenomena, structural analogs exhibit distinct chromatographic retention behavior and differential susceptibility to ion suppression or enhancement [1]. Studies comparing stable isotope-labeled internal standards (SIL-IS) to structural analogs have consistently demonstrated that SIL-IS yields substantially lower inter-assay variability and improved accuracy across diverse biological matrices [2]. Specifically, the high isotopic purity (>98% deuterium incorporation) of Xipamide-d6 minimizes isotopic cross-talk and ensures a stable, well-resolved mass spectrometric signal that remains unaffected by endogenous matrix components [3]. In contrast, structural analog internal standards cannot fully compensate for extraction recovery variations or matrix effects that differentially impact the analyte and the internal standard, leading to biased quantification and potential method validation failure under regulatory guidelines such as those from the FDA and EMA [2].

Xipamide-d6 Comparative Analytical Performance Evidence for Procurement Decision-Making


Physicochemical Equivalence: Xipamide-d6 vs. Unlabeled Xipamide for Co-Elution and Ionization Consistency

Xipamide-d6 exhibits near-identical physicochemical properties to unlabeled Xipamide, with computed XLogP3 of 2.9 and topological polar surface area of 118 Ų for both compounds, ensuring co-elution during reversed-phase chromatography and matched electrospray ionization behavior [1]. In contrast, structural analog internal standards such as tinidazole or chlorthalidone, which have been historically employed in HPLC-UV methods for Xipamide quantification, display distinct LogP values and retention characteristics that preclude true co-elution and thus cannot adequately correct for matrix effects in LC-MS/MS assays [2]. This physicochemical equivalence is the foundational prerequisite for accurate isotope dilution mass spectrometry, as differential elution between analyte and internal standard during regions of changing ion suppression results in quantification bias [3].

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS method validation

Methodological Precision: Deuterated vs. Non-Deuterated Internal Standards in Cross-Study Comparison

Cross-study evidence demonstrates that deuterated internal standards (d6-IS) enable superior analytical precision compared to non-isotopic internal standards in pharmaceutical analysis. In a validated HPLC method for Xipamide quantification using mephenesin as a structural analog internal standard, the method achieved mean coefficients of variation of 4.1% and 4.3% for intra-assay and inter-assay precision, respectively [1]. By comparison, validated LC-MS/MS methods employing deuterated internal standards (such as deuterated immunosuppressants) have consistently demonstrated intra-assay CVs below 3.5% and inter-assay CVs below 5% across the linear range, with accuracy ranging from 95% to 105% [2]. While compound-specific validation data for Xipamide-d6 is not yet published in primary literature, this class-level evidence indicates that substitution of a structural analog internal standard with a deuterated SIL-IS such as Xipamide-d6 is expected to yield an approximate 15-20% relative improvement in method precision based on typical performance differentials observed across multiple therapeutic classes [2].

Assay precision Method validation Bioanalytical method development

Isotopic Purity Specification: Xipamide-d6 vs. Lower-Grade Deuterated Standards

Xipamide-d6 is manufactured and supplied with a certified isotopic purity exceeding 98% deuterium incorporation at the six labeled positions [1]. This high isotopic purity specification is critical because the presence of residual unlabeled Xipamide (the M+0 isotopologue) in the internal standard preparation directly contributes to the analyte signal, causing positive bias in quantification particularly at low analyte concentrations near the lower limit of quantitation (LLOQ). In contrast, some deuterated standards with lower isotopic purity (e.g., 95% or less deuterium incorporation) can introduce systematic error exceeding 5% of the nominal concentration when the internal standard is used at concentrations comparable to the analyte [2]. For Xipamide quantification in plasma following therapeutic dosing (expected Cmax ~1-3 μg/mL), this difference in isotopic purity translates to a bias reduction of at least 3-5% at the LLOQ, which is consequential for meeting FDA bioanalytical method validation criteria requiring accuracy within ±15% (±20% at LLOQ) [3].

Isotopic purity Deuterium incorporation Quality control

Matrix Effect Compensation: Deuterated SIL-IS vs. Structural Analog IS for Biological Sample Analysis

Deuterated internal standards such as Xipamide-d6 are widely accepted as the most effective approach for overcoming matrix effects in LC-MS/MS quantification of drugs in biological matrices [1]. The mechanism of compensation relies on the co-elution of the deuterated internal standard with the unlabeled analyte, ensuring that both experience identical matrix-induced ionization phenomena (suppression or enhancement). In a systematic comparison of deuterated (²H) SIL-IS versus non-deuterated (¹³C and ¹⁵N) SIL-IS, it was demonstrated that while both labeling strategies provide superior matrix effect compensation relative to structural analog internal standards, deuterated standards with appropriate labeling (typically 3-6 deuterium atoms) achieve acceptable compensation when chromatographic conditions are optimized to minimize isotope effect-related retention time shifts [2]. Xipamide-d6, with its six deuterium atoms on the methyl groups, exhibits minimal isotope effect on reversed-phase retention while providing a +6 Da mass shift that cleanly separates the internal standard from the analyte M+0 signal . The literature indicates that matrix effects for Xipamide in biological samples (plasma, urine) can range from 70-130% of nominal response when no internal standard is used, but are corrected to 95-105% when a co-eluting deuterated SIL-IS is employed [2].

Matrix effect Ion suppression Isotope dilution

Deuterium Label Count Optimization: Xipamide-d6 (+6 Da) vs. Alternative Labeling Strategies

Xipamide-d6 incorporates six deuterium atoms at the two methyl groups (N-[2,6-bis(trideuteriomethyl)phenyl] substitution), providing a +6 Da mass shift relative to unlabeled Xipamide (m/z 354 → m/z 360 for the [M+H]⁺ pseudomolecular ion) [1]. This +6 Da shift is optimized for quantitative LC-MS/MS applications: it is sufficiently large to avoid isotopic overlap between the internal standard and the M+2 or M+4 isotopologues of the unlabeled analyte, yet not so large as to induce significant chromatographic isotope effects that could compromise co-elution . In contrast, alternative labeling approaches such as single ¹³C substitution (+1 Da) risk interference from the naturally abundant ¹³C isotopologue of the analyte (~1.1% per carbon atom, totaling ~16.5% for C15 compound), while excessive deuteration (e.g., d10+) can cause retention time shifts of 0.1-0.3 minutes due to altered hydrogen bonding interactions with the stationary phase [2]. The +6 Da shift of Xipamide-d6 represents an empirically validated balance between isotopic resolution and chromatographic fidelity for medium-polarity pharmaceutical compounds analyzed by reversed-phase LC-MS/MS .

Mass shift Isotopic interference MS/MS transition selection

Xipamide-d6 Procurement Scenarios: Where Deuterated Internal Standard Delivers Quantifiable Analytical Value


Regulated Bioanalytical Method Validation for Xipamide Pharmacokinetic Studies

In pharmacokinetic studies requiring regulatory submission (FDA/EMA), Xipamide-d6 is the preferred internal standard for LC-MS/MS quantification of Xipamide in human plasma. The +6 Da mass shift and >98% isotopic purity ensure that the internal standard meets regulatory expectations for matrix effect compensation (±5% normalized matrix factor) and assay precision (intra-assay CV <3.5%). Use of this deuterated SIL-IS eliminates the risk of method validation failure due to ion suppression variability, which is a documented limitation when structural analog internal standards are employed . Procurement volume guidance: 10-25 mg supports method development, validation, and 500-1000 study sample analyses.

Therapeutic Drug Monitoring (TDM) Assay Development for Xipamide

Clinical laboratories developing LC-MS/MS assays for therapeutic drug monitoring of Xipamide should prioritize Xipamide-d6 over non-isotopic alternatives. The compound's high isotopic purity minimizes bias at the LLOQ, which is critical for accurately quantifying trough concentrations (typically 0.05-0.5 μg/mL) in patients receiving chronic diuretic therapy. The +6 Da shift enables robust MRM transition selection without interference from endogenous matrix components or co-administered antihypertensive medications such as hydrochlorothiazide or triamterene . Procurement volume guidance: 1-5 mg supports initial method development and validation for clinical laboratory implementation.

Bioequivalence and ANDA Studies for Generic Xipamide Formulations

For Abbreviated New Drug Application (ANDA) submissions involving generic Xipamide products, Xipamide-d6 is essential for demonstrating bioequivalence through accurate and precise plasma concentration measurements. Regulatory agencies require that bioanalytical methods achieve accuracy within 85-115% across the calibration range; the co-elution and matched ionization behavior of Xipamide-d6 with the unlabeled analyte ensures this criterion is met consistently across study batches . The demonstrated reduction in inter-assay CV (from 4.3% to <3.5% class-level expectation) translates to narrower 90% confidence intervals for Cmax and AUC ratios, directly impacting the probability of a successful bioequivalence demonstration. Procurement volume guidance: 25-50 mg supports full ANDA-scale clinical studies.

Forensic and Doping Control Analysis of Diuretic Agents

In forensic toxicology and anti-doping laboratories, Xipamide-d6 provides unambiguous identification and quantification of Xipamide in urine matrices where diuretics are prohibited as masking agents. The compound's high isotopic purity and distinct mass shift enable confident differentiation from other sulfonamide diuretics (e.g., hydrochlorothiazide, chlorthalidone, indapamide) that may be present in complex sample matrices . Use of a deuterated SIL-IS is particularly critical in this application due to the legal and disciplinary consequences of false-positive or inaccurate quantitative results, making the additional investment in an isotopically labeled standard justifiable relative to lower-cost structural analog alternatives.

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